N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide
Overview
Description
N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and eco-friendly methods. For instance, the use of microwave-mediated, catalyst-free synthesis under mild conditions can be adapted for large-scale production . Additionally, the use of reusable catalysts supported on magnetic nanoparticles can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, and MnO2 for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction . Substitution reactions may involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the triazolopyrimidine core, as well as substituted analogs with different functional groups replacing the sulfonamide moiety .
Scientific Research Applications
N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including acting as inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The unique chemical properties of the compound make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, leading to the suppression of cancer cell proliferation . Additionally, it acts as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2, which are involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit diverse biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole and thiadiazine ring system and are known for their pharmacological properties.
Uniqueness
N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of a triazolopyrimidine core with a phenyl group and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-25(24,14-9-5-2-6-10-14)21-16-19-17-18-12-11-15(22(17)20-16)13-7-3-1-4-8-13/h1-12H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBLLLFRQOMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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